2-Acetyl-1-pyrroline
Overview
Description
2-Acetyl-1-pyrroline (2-AP) is a key flavor compound found in various foods, contributing to the characteristic popcorn-like, roasty odor. It is notably present in aromatic rice, wheat bread, and other products. The compound has a very low odor threshold and is generated biologically or through Strecker degradation within the Maillard reaction cascades during thermal food processing (Jost, Heymann, & Glomb, 2019).
Synthesis Analysis
2-AP can be efficiently synthesized from pyrrolidine through a series of steps including hydrocyanation, oxidation, and Grignard addition, yielding 2-acetyl-1-pyrroline with a cracker-like flavor (De Kimpe, Stevens, & Keppens, 1993). Recent advancements have introduced a novel derivatization method for 2-AP analysis, improving the precision and recovery in food matrices (Jost, Heymann, & Glomb, 2019).
Molecular Structure Analysis
The stability and sensorial properties of 2-AP have been enhanced through molecular encapsulation with β-cyclodextrin derivatives. Molecular dynamics simulations and experimental data demonstrate the potential of 2,6-DMβCD as a suitable host molecule for 2-AP encapsulation (Mahalapbutr et al., 2021).
Chemical Reactions and Properties
The formation of 2-AP involves the interaction between methylglyoxal and Delta(1)-pyrroline-5-carboxylate (P5C), with specific Bacillus cereus strains showing the ability to utilize glucose, glutamic acid, and proline for its formation (Romanczyk, McClelland, Post, & Aitken, 1995).
Physical Properties Analysis
The analysis of 2-AP in foods, especially rice, has been significantly improved with methods like headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry, achieving low limits of detection and quantification, and allowing for accurate quantification in rice varieties (Maraval et al., 2010).
Chemical Properties Analysis
2-AP's chemical properties, including its formation and stability, are influenced by its molecular interactions and environmental conditions. Spray-chilling encapsulation using hydrophobic materials has been explored to enhance its stability and application in food, demonstrating that microencapsulation allows for more flexible handling and storage, and potential application by the flavor industry (Yin & Cadwallader, 2019).
Scientific Research Applications
Aroma Component in Food Products : 2AP is a major aroma compound in the food industry, particularly in aromatic rice, where it imparts a characteristic flavor. It is present naturally in various food sources or generated during certain processing methods (Routray & Rayaguru, 2018).
Biosynthesis in Rice : Studies have demonstrated that 1-pyrroline is a limiting substrate for 2AP biosynthesis in rice. The origin of the acetyl donor in this process has been explored, suggesting that compounds like glucose, sodium acetate, and sodium octanoate could be potential acetyl group-donors for 2AP (Poonlaphdecha et al., 2016).
Genetic Modification for Enhanced Aroma : Genetic transformation of rice varieties with the Δ1-Pyrroline-5-Carboxylate Synthetase (P5CS) gene has been shown to significantly increase 2AP levels in rice, indicating the role of proline as a precursor amino acid in the biosynthesis of 2AP (Kaikavoosi et al., 2015).
Encapsulation for Stability and Flavor Application : The instability of 2AP, a challenge for its commercial use as a flavoring ingredient, has been addressed through encapsulation methods. Studies have explored the stability and potential application of encapsulated 2AP in food products, demonstrating improved handling/storage practices and potential for flavor industry application (Yin & Cadwallader, 2019).
Analytical Methods for Detection and Quantification : Advanced methods for the detection and quantification of 2AP in foods have been developed, including novel derivatization strategies and LC-MS/MS analysis. These methods offer improved precision, repeatability, and recovery rates, making them suitable for analyzing 2AP levels in various foods (Jost, Heymann & Glomb, 2019).
Role in Cocoa Fermentation : 2AP has been identified as a principal component responsible for specific aromas produced by certain Bacillus cereus strains isolated from cocoa fermentation boxes. This discovery suggests a potential role for specific bacterial strains in 2AP formation in cereal grains (Romanczyk et al., 1995).
Formation Mechanism in Aromatic Vegetable Soybean : Research has identified 2AP as an important aroma compound in aromatic vegetable soybean, proposing a formation mechanism via interaction between methylglyoxal and Delta(1)-pyrroline-5-carboxylate (Wu et al., 2009).
Molecular Encapsulation with β-cyclodextrin Derivatives : Studies have explored the complexation of 2AP with β-cyclodextrin derivatives to improve its stability and sensorial properties, demonstrating the effectiveness of certain derivatives as host molecules for 2AP encapsulation (Mahalapbutr et al., 2021).
Synthesis and Analysis Techniques : Various synthesis methods and analytical techniques have been developed for 2AP, improving the understanding and application of this compound in the flavor industry (Kimpe, Stevens & Keppens, 1993).
Ultrasonic Extraction from Pandanus amaryllifolius : Research incorporating ultrasonic extraction to extract 2AP from Pandanus amaryllifolius Roxb. has shown significant impacts of leaves’ mass and solvent concentration on the extraction process, providing insights for optimizing the extraction of 2AP (Azhar et al., 2022).
Soil Moisture and 2-AP Biosynthesis in Rice : A study evaluated the effects of different soil moisture contents on 2-AP biosynthesis in fragrant rice, finding that low soil moisture content enhanced 2-AP biosynthesis mainly by upregulating the expression of DAO1 to promote the conversion from putrescine to 2-AP (Luo et al., 2021).
Future Directions
There is a pressing requirement for the creation of a simple, effective, and feasible method for preparing 2-AP . Future research could focus on how micro/macronutrients, cultivation practices, amino acid precursors, growth regulators, and environmental factors influence the 2-AP biosynthesis to modulate the aroma of fragrant rice .
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBQWWSFRPLIAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335080 | |
Record name | 2-Acetyl-1-pyrroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow solid; Fishy aroma | |
Record name | 2-Acetyl-1-pyrroline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1593/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
182.00 to 183.00 °C. @ 760.00 mm Hg | |
Record name | 5-Acetyl-3,4-dihydro-2H-pyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
Record name | 2-Acetyl-1-pyrroline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1593/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Acetyl-1-pyrroline | |
CAS RN |
85213-22-5 | |
Record name | 2-Acetyl-1-pyrroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85213-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetyl-1-pyrroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Acetyl-3,4-dihydro-2H-pyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
19.00 °C. @ 760.00 mm Hg | |
Record name | 5-Acetyl-3,4-dihydro-2H-pyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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